REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]#[N:12])=[CH:2]1.N#N>CCO>[CH2:13]([CH:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)[CH2:11][NH2:12])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Type
|
CUSTOM
|
Details
|
To the reaction solution, dropwise with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged 100 mL flask
|
Type
|
ADDITION
|
Details
|
To the solution was added approximately 2 g of Raney-Ni slurry
|
Type
|
ADDITION
|
Details
|
was added hydrazine monohydrate (2.5 mL)
|
Type
|
STIRRING
|
Details
|
to stir at 65° C. for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
to remove excess Raney-Ni
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was used without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(CN)C1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |